molecular formula C13H24Cl4 B1625241 1,1,1,3-Tetrachlorotridecane CAS No. 67095-50-5

1,1,1,3-Tetrachlorotridecane

Cat. No.: B1625241
CAS No.: 67095-50-5
M. Wt: 322.1 g/mol
InChI Key: IWNXCNIVGYYYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,3-Tetrachlorotridecane (CAS No. 67095-50-5) is a chlorinated alkane with a 13-carbon backbone and four chlorine substituents positioned at the 1,1,1,3 positions. It belongs to the chlorinated paraffin family, a class of compounds characterized by varying carbon chain lengths (C10–C30) and degrees of chlorination (30–70% by weight). This compound is primarily utilized in industrial applications as a flame retardant, plasticizer, or lubricant additive due to its thermal stability and hydrophobic properties .

Properties

IUPAC Name

1,1,1,3-tetrachlorotridecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24Cl4/c1-2-3-4-5-6-7-8-9-10-12(14)11-13(15,16)17/h12H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNXCNIVGYYYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CC(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447445
Record name 1,1,1,3-tetrachlorotridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67095-50-5
Record name 1,1,1,3-tetrachlorotridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,3-Tetrachlorotridecane can be synthesized through the chlorination of tridecane. The reaction typically involves the use of chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, under controlled temperature and pressure conditions . The reaction proceeds via a free radical mechanism, where chlorine radicals substitute hydrogen atoms on the tridecane molecule, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors designed for continuous operation. The process involves the continuous introduction of tridecane and chlorine gas into the reactor, where they react in the presence of a solid oxide catalyst . The reaction conditions are optimized to achieve high conversion rates and selectivity, with minimal by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3-Tetrachlorotridecane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or ammonia in anhydrous conditions.

Major Products Formed

Scientific Research Applications

Lubricants

1,1,1,3-Tetrachlorotridecane is utilized as a high-temperature lubricant in metalworking processes. Its thermal stability and low volatility make it ideal for environments where equipment operates under significant heat and pressure.

Flame Retardants

In the plastics industry, this compound is used as a flame retardant additive. Its ability to reduce flammability in materials is crucial for safety in products ranging from consumer goods to construction materials.

Plasticizers

As a plasticizer in vinyl plastics, this compound enhances flexibility and durability. This application is particularly relevant in the production of flexible PVC products.

Environmental Impact and Safety Assessments

The environmental persistence of chlorinated paraffins like this compound raises concerns regarding bioaccumulation and toxicity. Studies indicate that while occupational exposure risks are low for workers handling these compounds , environmental assessments reveal potential risks to aquatic organisms due to their tendency to partition into sediments and bioaccumulate in food webs .

Case Study 1: Occupational Exposure Assessment

A risk assessment conducted by the EPA evaluated occupational exposures to MCCPs including this compound. The findings indicated minimal risk from dermal or inhalation exposure during typical industrial use scenarios .

Case Study 2: Environmental Monitoring

Research has shown that medium-chain chlorinated paraffins are prevalent in sediment samples collected from various water bodies. The persistence of these compounds suggests that they may pose long-term ecological risks . Monitoring studies have reported that concentrations of MCCPs can exceed safe levels for aquatic life.

Data Table: Applications Overview

ApplicationDescriptionBenefits
LubricantsHigh-temperature lubricant for metalworkingThermal stability under extreme conditions
Flame RetardantsAdditive in plastics to reduce flammabilityEnhanced safety in consumer and industrial goods
PlasticizersImproves flexibility in vinyl productsIncreased durability and usability

Mechanism of Action

The mechanism by which 1,1,1,3-tetrachlorotridecane exerts its effects involves interactions with cellular membranes and proteins. The compound’s chlorinated structure allows it to integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, it can interact with enzymes and other proteins, altering their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Structural Analogues in Chlorinated Paraffins

1,1,1,3-Tetrachlorotridecane is distinguished from other chlorinated paraffins by its specific substitution pattern and chain length. Key comparisons include:

Compound Name Molecular Formula Molecular Weight CAS No. Key Features
This compound C13H24Cl4 44.02 (Cl%) 67095-50-5 13-carbon chain; asymmetric Cl substitution at positions 1,1,1,3
1,1,1,3,12,13-Hexachlorotridecane C13H20Cl6 54.40 (Cl%) 865306-23-6 Higher chlorination (6 Cl atoms); positions 1,1,1,3,12,13
1,1,1,3,10,12,12,12-Octachlorododecane C12H14Cl8 63.60 (Cl%) 601523-21-1 Shorter chain (12 carbons); higher chlorination (8 Cl atoms)
1,2-Dichlorotridecane C13H26Cl2 28.00 (Cl%) 701920-72-1 Minimal chlorination (2 Cl atoms); adjacent substitution

Key Observations :

  • Chlorination degree directly influences physical properties. Higher chlorination (e.g., hexachloro-/octachloro-derivatives) increases molecular weight and density, enhancing flame-retardant efficacy but reducing biodegradability .
  • Asymmetric substitution in this compound may reduce crystallinity compared to symmetrically substituted analogues, improving compatibility with polymer matrices .

Reactivity and Catalytic Behavior

This compound shares reaction pathways common to chlorinated alkanes, such as hydrodehalogenation and dehydrochlorination, but differs in kinetics and byproduct profiles:

  • Hydrodehalogenation: Catalytic hydrodehalogenation of chlorinated propanes (e.g., 1,1,1,3-tetrachloropropane) proceeds via first-order kinetics dependent on catalyst concentration, as observed in studies using trichloroniobium complexes .
  • Dehydrochlorination : In dehydrochlorination of 1,1,1,3-tetrachloropropane (HCC-250fb), FeCl3 catalysts produce high-boiling compounds (HBCs) like pentachlorocyclohexene. Comparatively, this compound’s larger size may favor formation of even higher-molecular-weight HBCs, necessitating specialized inhibitors (e.g., UV stabilizers) to improve selectivity .

Physical and Environmental Properties

  • Boiling Points : Chlorinated acetone derivatives (e.g., 1,1,3,3-tetrachloroacetone, boiling point ~175–185°C) exhibit lower boiling points than this compound due to shorter carbon chains and polar ketone groups .
  • Environmental Impact : Unlike smaller chlorinated alkanes (e.g., 1,1,1-trichloroethane), this compound’s persistence in soil and water is higher due to reduced volatility and slower microbial degradation .

Biological Activity

1,1,1,3-Tetrachlorotridecane (C13H26Cl4) is a chlorinated hydrocarbon that has garnered attention due to its potential biological activity and environmental impact. As a member of the medium-chain chlorinated paraffins (MCCPs), its properties and effects on biological systems are critical for understanding its safety and ecological consequences.

  • Molecular Formula: C13H26Cl4
  • Molecular Weight: 347.05 g/mol
  • Structure: The compound features a long carbon chain with four chlorine atoms attached, which significantly influences its biological interactions.

Toxicological Profile

Research indicates that chlorinated paraffins, including this compound, exhibit varying degrees of toxicity depending on their chain length and degree of chlorination. Key findings include:

  • Bioaccumulation Potential: Studies suggest that shorter and less chlorinated compounds are more readily absorbed by organisms but may also be excreted or degraded post-absorption. In contrast, longer and more highly chlorinated compounds tend to resist absorption across cellular membranes and accumulate in tissues less effectively .
  • Aquatic Toxicity: The compound has been shown to pose risks to aquatic life. For instance, acute toxicity tests on Daphnia magna indicated low NOEC (No Observed Effect Concentration) values, suggesting significant ecological risks when released into aquatic environments .
Organism Test Type NOEC (mg/L) LOEC (mg/L)
Daphnia magnaAcute immobilization0.010.018
Hyalella aztecaSediment-dwelling invertebrates130270
Eisenia fetidaEarthworm reproduction79280

Endocrine Disruption

Emerging studies suggest that chlorinated paraffins can act as endocrine disruptors, potentially interfering with hormonal systems in wildlife and humans. This disruption could lead to developmental and reproductive issues in various species .

Persistence and Bioaccumulation

This compound is classified as very persistent and very bioaccumulative (vPvB). This classification raises concerns regarding its long-term environmental effects, particularly in aquatic ecosystems where it can accumulate in sediments and biota .

Case Studies

A notable case study examined the presence of MCCPs in human breast milk, revealing that these compounds can bioaccumulate through the food chain and pose health risks to humans . The study highlighted the need for ongoing monitoring of chlorinated hydrocarbons in both environmental samples and human tissues.

Regulatory Perspective

The U.S. Environmental Protection Agency (EPA) has conducted assessments under the Toxic Substances Control Act (TSCA) to evaluate the risks associated with MCCPs. These assessments have indicated low risks for occupational exposure but raised alarms about potential environmental impacts on aquatic organisms due to chronic exposure scenarios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,3-Tetrachlorotridecane
Reactant of Route 2
1,1,1,3-Tetrachlorotridecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.